molecular formula C25H28N2O7S B2923491 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate CAS No. 877636-10-7

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate

Cat. No.: B2923491
CAS No.: 877636-10-7
M. Wt: 500.57
InChI Key: BNCIJHCVMHOLHR-UHFFFAOYSA-N
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Description

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a complex organic molecule that features a combination of pyrimidine, pyran, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with the preparation of the core structures, such as the pyrimidine and pyran rings.

    Thiomethylation: The 4,6-dimethylpyrimidine is thiomethylated using a suitable thiolating agent under controlled conditions.

    Pyran Ring Formation: The thiomethylated pyrimidine is then reacted with a precursor to form the 4-oxo-4H-pyran ring.

    Esterification: The final step involves the esterification of the pyran ring with 3,4,5-triethoxybenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve:

    Batch Processing: Utilizing large-scale reactors to handle the multi-step synthesis.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity.

    Quality Control: Implementing rigorous quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomethyl group.

    Reduction: Reduction reactions may target the carbonyl group in the pyran ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the methyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.

    Biological Probes: Used in studies to understand biological pathways and interactions.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It may interact with specific proteins or enzymes, altering their function.

    Pathways: Involvement in signaling pathways, potentially affecting cellular processes such as growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
  • 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate

Uniqueness

  • Structural Complexity : The presence of multiple functional groups and rings makes it unique.
  • Reactivity : Its ability to undergo diverse chemical reactions sets it apart from simpler analogs.
  • Applications : Broader range of applications in various scientific fields compared to similar compounds.

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate , highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O7S/c1-6-30-20-10-17(11-21(31-7-2)23(20)32-8-3)24(29)34-22-13-33-18(12-19(22)28)14-35-25-26-15(4)9-16(5)27-25/h9-13H,6-8,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCIJHCVMHOLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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